molecular formula C9H8ClNO2 B2839663 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde CAS No. 1557020-56-0

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Cat. No.: B2839663
CAS No.: 1557020-56-0
M. Wt: 197.62
InChI Key: MAUINVRKTRJDBL-UHFFFAOYSA-N
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Description

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS 1557020-56-0) is a high-purity heterocyclic compound widely utilized as a versatile building block in advanced organic synthesis . Its molecular structure features a pyrano[4,3-b]pyridine core, which incorporates both a reactive carbaldehyde group at the 3-position and a chlorine atom at the 2-position . This specific arrangement of functional groups makes it a valuable intermediate for various chemical transformations, including condensations and carbon-carbon bond-forming reactions . While direct pharmacological data for this specific molecule is not available in the public domain, fused heterocyclic scaffolds containing pyridine and pyrrole rings are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties . The reactivity of the aldehyde group, in particular, allows researchers to synthesize diverse compound libraries for screening in drug discovery and materials science . The product is intended for research applications only.

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-9-6(4-12)3-7-5-13-2-1-8(7)11-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUINVRKTRJDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures .

Chemical Reactions Analysis

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on substituents, molecular properties, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Properties
2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde (Target Compound) C₉H₉ClNO₂ 163.17 Cl (C2), CHO (C3) Not reported Electrophilic aldehyde for further functionalization; potential bioactivity
8-Methyl-5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1b) C₉H₉NO₂ 163.17 CH₃ (C8), ketone (C7) 55% Increased steric bulk at C8; ketone enhances stability
8-Benzyl-5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1f) C₁₄H₁₃NO₂ 227.26 Benzyl (C8), ketone (C7) 68% Enhanced lipophilicity due to benzyl group
2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile C₉H₇ClN₂O 194.62 Cl (C2), CN (C3) Not reported Nitrile group offers hydrogen-bonding potential; higher molecular weight
5H,7H,8H-pyrano[4,3-b]pyridin-8-one C₈H₇NO₂ 149.15 Ketone (C8) Not reported Simplified structure with a single ketone; lower molecular weight
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile (Thiopyrano analog) C₉H₇ClN₂S 210.68 Cl (C2), CN (C3), S instead of O in pyran Not reported Sulfur atom increases polarizability and potential bioavailability

Key Observations

Substituent Effects: The aldehyde group in the target compound distinguishes it from ketone-containing analogs (e.g., PP1a-g), enabling distinct reactivity in cross-coupling or Schiff base formation .

Synthetic Yields: Derivatives like PP1c (8,8-dimethyl) achieve near-quantitative yields (99%), suggesting steric hindrance at C8 stabilizes intermediates . Lower yields for PP1a (20%) highlight challenges in synthesizing unsubstituted pyrano[4,3-b]pyridines.

The thiopyrano analog () may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation .

Biological Activity

2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS Number: 1250840-53-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H7ClN2OC_9H_7ClN_2O, with a molecular weight of approximately 194.62 g/mol. It features a pyrano-pyridine scaffold that is significant in drug design due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrano[4,3-b]pyridines exhibit notable antibacterial properties. For instance, compounds related to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 µM against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae .

Bacterial StrainMIC (µM)
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

Anticancer Activity

The chromenopyridine scaffold has been linked to anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations. Mechanistically, these compounds induce apoptosis and cell cycle arrest while destabilizing microtubules . Notably, the structure-activity relationship (SAR) studies suggest that substituents on the pyridine ring can significantly affect the anticancer potency.

Anti-inflammatory Properties

Compounds derived from the pyrano[4,3-b]pyridine structure have also been evaluated for their anti-inflammatory effects. Some studies suggest that these compounds may act as Toll-like receptor (TLR) agonists, which could modulate immune responses and provide therapeutic benefits in inflammatory diseases .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyrano[4,3-b]pyridine derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that modifications at the 2-position of the pyridine ring enhanced antibacterial activity significantly compared to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of pyrano[4,3-b]pyridine derivatives against various cancer cell lines. The findings revealed that specific substitutions led to increased cytotoxicity against breast cancer cells through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Q. What are the standard synthetic routes for 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde, and what challenges are encountered in achieving high yields?

The synthesis typically involves multi-step reactions, such as condensation of heterocyclic precursors (e.g., pyrano[4,3-b]pyridine derivatives) with aldehyde-containing reagents under acidic or basic conditions. For example, analogous compounds are synthesized via reactions involving 2-amino-7-isopropyl-5-oxo-5H-benzopyrano derivatives and carbonyl compounds . Key challenges include:

  • Low regioselectivity due to competing reaction pathways.
  • Sensitivity of the aldehyde group to oxidation, requiring inert atmospheres (e.g., N₂) .
  • Purification difficulties arising from byproducts; column chromatography or recrystallization in ethanol is often employed .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

A combination of NMR (¹H and ¹³C) , X-ray crystallography , and mass spectrometry is critical:

  • ¹H NMR identifies protons adjacent to the chloro and aldehyde groups, with characteristic deshielding (e.g., aldehyde proton at δ ~9.5–10.5 ppm) .
  • X-ray crystallography confirms the fused pyrano-pyridine ring system and substituent positions .
  • FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of chloro and aldehyde substituents influence the regioselectivity in nucleophilic substitution reactions?

The chloro group acts as a directing group, favoring electrophilic attacks at the para position of the pyridine ring. The aldehyde group introduces steric and electronic effects:

  • In SNAr (nucleophilic aromatic substitution), the aldehyde’s electron-withdrawing nature enhances the reactivity of the chloro-substituted carbon but may compete with aldehyde oxidation .
  • Computational studies (e.g., DFT) predict activation barriers for substitution pathways, guiding solvent/catalyst selection (e.g., DMF with K₂CO₃ for polar aprotic conditions) .

Q. What strategies can mitigate competing side reactions during multi-step synthesis?

  • Temperature control : Lower temperatures (<80°C) reduce aldol condensation of the aldehyde group .
  • Protecting groups : Temporarily masking the aldehyde (e.g., as an acetal) prevents unwanted nucleophilic additions .
  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) minimize hydrolysis, while t-BuOH enhances solubility of intermediates .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

Contradictions in bioactivity data (e.g., variable IC₅₀ values) often arise from:

  • Structural analogs : Subtle differences in substituents (e.g., 4-fluoro vs. 3-chloro) drastically alter target binding .
  • Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines affect results. Standardizing protocols (e.g., using HepG2 cells for cytotoxicity) is critical .
  • Metabolic stability : Derivatives with improved logP values (e.g., 2.5–3.5) show enhanced membrane permeability in pharmacokinetic studies .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) models interactions with enzymes like kinases or cytochrome P450, prioritizing derivatives with high docking scores (>−9.0 kcal/mol) .
  • MD simulations (GROMACS) assess binding stability over time, identifying key hydrogen bonds with residues like Asp86 in target proteins .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Under nitrogen at −20°C in amber vials to avoid light-induced degradation .
  • Handling : Use anhydrous gloves and fume hoods; the compound is hygroscopic and may hydrolyze in humid conditions .
  • Safety : Follow GHS guidelines (P210, P201) to avoid ignition sources and ensure proper ventilation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.